2-(2-methoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 2-methoxyphenyl substituent and a methyl group at position 2. Its IUPAC name is (Z)-2-methoxy-N-(3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide, and its CAS registry number is 902047-85-2 . The molecule’s unique architecture includes a sulfone group (5,5-dioxido) and a conjugated enamine system, which likely influences its electronic properties and biological interactions.
Properties
Molecular Formula |
C15H18N2O4S2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C15H18N2O4S2/c1-17-11-8-23(19,20)9-13(11)22-15(17)16-14(18)7-10-5-3-4-6-12(10)21-2/h3-6,11,13H,7-9H2,1-2H3 |
InChI Key |
OZCMJXGKYITWAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CS(=O)(=O)CC2SC1=NC(=O)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring and the introduction of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(2-methoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions provide insights into its mechanism of action.
Comparison with Similar Compounds
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted Acetamides
- Core Structure: These derivatives feature a thiazolidinedione (TZD) ring instead of the tetrahydrothieno[1,3]thiazole system. The TZD moiety is a known pharmacophore in hypoglycemic agents (e.g., pioglitazone) .
- Substituents: A 2-methoxyphenoxy group is linked via a methylidene bridge to the TZD ring. The acetamide side chain is variably substituted (e.g., alkyl, aryl groups).
- Key Differences :
Thieno[3,4-d]thiazole Derivatives
- Core Structure: Analogues with the same bicyclic thieno-thiazole system but differing substituents (e.g., hydrogen or aryl groups instead of 2-methoxyphenyl).
- Sulfone groups (5,5-dioxido) improve solubility and oxidative stability compared to non-sulfonated analogs .
Pharmacological and Physicochemical Properties
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-(2-methoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.36 g/mol
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The exact mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
- Antioxidant Properties : The presence of methoxy groups in the structure suggests potential antioxidant activity. This could be attributed to the ability to scavenge free radicals and reduce oxidative stress in biological systems.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Pharmacological Effects
Research has shown that this compound may have several pharmacological effects:
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases.
Data Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers tested the antimicrobial efficacy of the compound against several pathogens. Results showed a significant reduction in bacterial growth, particularly against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa.
Case Study 2: Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer properties of this compound on breast cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
Case Study 3: Neuroprotective Potential
Research published in Neuroscience Letters examined the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. The results indicated that pre-treatment with the compound significantly reduced neuronal cell death compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
